2-苯基-4-戊烯-1-胺

描述

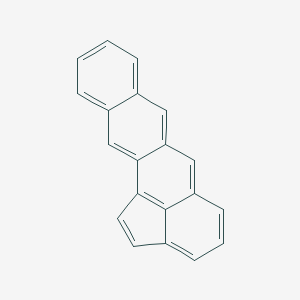

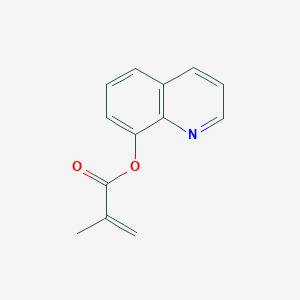

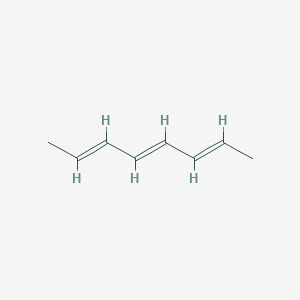

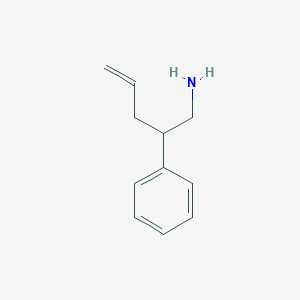

The compound 2-Phenyl-4-pentene-1-amine is a chemical structure that is related to various research studies, particularly in the field of organic chemistry and synthetic methodologies. The compound is characterized by the presence of a phenyl group attached to a pentene chain with an amine functional group at one end. This structure is a common motif in many synthetic compounds and can be involved in a variety of chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 2-Phenyl-4-pentene-1-amine can involve various methods. For instance, the paper titled "Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate" discusses the synthesis of a related compound through reductive amination, which is a common method for introducing an amine group into a molecule . Another study, "Synthese von N-tert-Butyl-4-(tert-butylimino)-2-penten-2-amin," describes the synthesis of a similar compound by exchanging oxygen in acetylacetone with tert-butylamino groups followed by deprotonation .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Phenyl-4-pentene-1-amine can be planar or non-planar depending on the substituents and the degree of conjugation. Theoretical calculations, such as those using semiempirical PM3 methods and Density Functional Theory, can predict the planarity and conjugation degree of these molecules, as discussed in the study of 2-[(R-phenyl)amine]-1,4-naphthalenediones .

Chemical Reactions Analysis

Chemical reactions involving compounds like 2-Phenyl-4-pentene-1-amine can be diverse. For example, the paper "Intramolecular photochemical reactions of N-alkyl-5-phenyl-4-penten-1-amines" explores the photochemical reactions leading to intramolecular styrene-amine adducts and disproportionation products . Another study, "Flash Photolytic Decarbonylation and Ring-Opening of 2-(N-(Pentafluorophenyl)amino)-3-phenylcyclopropenone," investigates the photodecarbonylation and ring-opening reactions of a related compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-Phenyl-4-pentene-1-amine can be influenced by their molecular structure and substituents. The redox properties, for instance, are affected by substituent effects on the molecule, as shown in the study of 2-[(R-phenyl)amine]-1,4-naphthalenediones, where the UV-vis spectra and cyclic voltammograms were analyzed to understand the electronic transfer and reduction pathways . The crystal structure of a related compound, 2-(4'-Amino-5'amino pyrimidyl) -2-pentene-4-one, reveals an extensive network of hydrogen bonds that influence its stability and reactivity .

科学研究应用

烯烃寡聚化催化剂

2-苯基-4-戊烯-1-胺,一种β-二亚胺配体,在催化领域中得到了应用。它已经被共价地锚定在介孔材料如MCM-41和SBA-15上,并与镍络合以促进烯烃寡聚化反应。这些材料在乙烯和丙烯的寡聚化中表现出显著的活性和选择性,产生各种寡聚产物,包括C4、C6和更长碳链的烷基化产物(Rossetto等,2015) (Rossetto等,2015)。

杂质的合成与表征

在冰毒合成的背景下,已经确定了2-苯基-4-戊烯-1-胺衍生物作为杂质。研究这些化合物有助于理解合成途径和非法药物合成中的潜在标记(Toske et al., 2017)。

有机化学中的光反应

这种化合物也在有机化学领域中进行了研究,特别是在光化学反应的背景下。N-烷基-5-苯基-4-戊烯-1-胺在受到辐射时,会导致分子内苯乙烯-胺加合物的形成,展示了有趣的区域选择性转化(Lewis & Reddy, 1990)。

增强催化选择性

与2-苯基-4-戊烯-1-胺相关的化合物已经在旨在增强钯催化的氢化反应中的选择性和活性的研究中得到应用。这些研究对于改善化学过程中的效率和选择性在绿色化学中具有重要意义(García等,2011)。

有机反应中的动力学研究

此外,已经进行了涉及该化合物的动力学研究,以了解胺与特定酮的反应机制,进一步为物理有机化学领域做出贡献(Gesser et al., 1995)。

烯烃-胺反应

该化合物的衍生物已经在涉及异戊二烯、醛亚胺和二苯基锌的多组分连接反应中进行了探索,有助于合成复杂的有机结构(Kojima et al., 2006)。

离子液体中的酶反应

最后,与2-苯基-4-戊烯-1-胺相关的化合物已经在离子液体中的酶反应的背景下进行了研究,展示了在生物化学应用中的潜力(Irimescu & Kato, 2004)。

属性

IUPAC Name |

2-phenylpent-4-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJGGQQQBJYWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

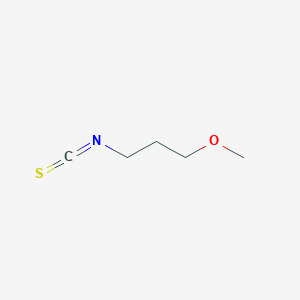

C=CCC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4-pentene-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。